molecular formula C14H13N3O4S B12191802 N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B12191802
M. Wt: 319.34 g/mol
InChI Key: CMIVMDVEKVUTEI-UHFFFAOYSA-N
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Description

N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a sophisticated synthetic compound designed for discovery research in medicinal chemistry. Its molecular architecture incorporates a 1,4-benzodioxine moiety, a privileged scaffold recognized in pharmaceutical development for its potential bioactivity . This core structure is functionally linked to a 1,3-thiazole ring, a five-membered heterocycle known to be a key pharmacophore in many antimicrobial and antifungal agents . The presence of the thiazole ring, connected via a urea-like linker, suggests this compound may be of significant interest for investigating new therapeutic agents, particularly in the ongoing challenge against antimicrobial resistance . Researchers can utilize this compound as a chemical probe to study structure-activity relationships (SAR) or as a key intermediate in the synthesis of more complex heterocyclic libraries aimed at novel biological targets.

Properties

Molecular Formula

C14H13N3O4S

Molecular Weight

319.34 g/mol

IUPAC Name

N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C14H13N3O4S/c18-12(17-14-15-5-6-22-14)7-16-13(19)11-8-20-9-3-1-2-4-10(9)21-11/h1-6,11H,7-8H2,(H,16,19)(H,15,17,18)

InChI Key

CMIVMDVEKVUTEI-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC(=O)NC3=NC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of a thiazole derivative with a benzodioxine precursor under specific conditions. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The thiazole and benzodioxine rings can undergo substitution reactions, where different substituents are introduced to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of substituted thiazole and benzodioxine compounds.

Scientific Research Applications

Antibacterial and Antifungal Properties

Recent studies have highlighted the antibacterial and antifungal activities of related compounds derived from the benzodioxane structure. For instance, a series of thiazolidinone derivatives containing the 1,4-benzodioxane ring were synthesized and evaluated for their biological activities against various pathogens such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Aspergillus niger, Aspergillus flavus, and Candida albicans. Some derivatives exhibited comparable or superior activity to standard antibiotics like norfloxacin and fluconazole .

Antioxidant Activity

Compounds featuring the benzodioxane structure have also been investigated for their antioxidant properties. The presence of both 1,4-benzodioxan and thiazole moieties contributes to their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Potential Therapeutic Applications

Given its biological activities, N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide holds promise in several therapeutic areas:

  • Antimicrobial Therapy : Due to its efficacy against resistant bacterial strains and fungi, it could be developed into a new class of antimicrobial agents.
  • Antioxidant Supplements : Its ability to combat oxidative stress may position it as a candidate for dietary supplements aimed at enhancing health and preventing chronic diseases.
  • Cancer Research : The structural complexity allows for modifications that could enhance its specificity towards cancer cells. Research into its effects on cancer cell migration suggests potential applications in oncology .

Case Studies

Case Study 1: Antibacterial Efficacy
A study synthesized several derivatives based on the benzodioxane framework and tested their antibacterial properties against clinical isolates of E. coli. The results indicated that certain modifications significantly increased potency compared to existing antibiotics .

Case Study 2: Antioxidant Properties
Research demonstrated that compounds similar to N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-2,3-dihydro-1,4-benzodioxine exhibited strong antioxidant activity in vitro. These findings suggest potential applications in formulations aimed at reducing oxidative damage in biological systems .

Mechanism of Action

The mechanism of action of N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzodioxine moiety may interact with active sites on enzymes, inhibiting or modulating their activity. This can lead to changes in cellular processes and biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

N-Ethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 21398-79-8)

  • Molecular Formula: C₁₁H₁₃NO₃
  • Substituent: Ethyl group instead of thiazol-2-ylaminoethyl.
  • Properties: The absence of the thiazole ring reduces molecular weight (207.23 g/mol) and polar surface area. Ethyl substituents typically increase lipophilicity (logP ~1.5–2.0), which may enhance membrane permeability but reduce solubility.

N-[4-(2-Thienyl)pyrimidin-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

  • Molecular Formula : C₁₅H₁₄N₂O₂S
  • Substituent : Thienyl-pyrimidinyl group.
  • Properties : The thiophene (sulfur-containing) and pyrimidine (nitrogen-rich) substituents introduce π-π stacking and hydrogen-bonding capabilities. This compound’s higher molecular weight (298.35 g/mol ) and extended conjugated system may improve target affinity but reduce metabolic stability compared to the target compound .

Heterocyclic Substituent Variations

N-(2-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide (CAS 106691-39-8)

  • Molecular Formula : C₁₆H₁₃ClN₂O₂S
  • Substituent: Chlorophenyl and benzo-thiazinone groups.
  • The benzo-thiazinone moiety introduces a fused bicyclic system, which may confer rigidity and improve selectivity. However, the chlorine atom raises toxicity risks, as seen in hepatotoxicity studies of halogenated analogs .

N-{2-[3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 1797624-19-1)

  • Molecular Formula : C₁₉H₂₀F₃N₃O₃
  • Substituent : Trifluoromethyl-indazol-ethyl group.
  • Properties : The trifluoromethyl group enhances metabolic stability and lipophilicity (logP ~2.5–3.0), while the indazole core may modulate kinase or protease inhibition. This compound’s higher molecular weight (395.4 g/mol ) suggests reduced bioavailability compared to the target compound .

Functional Group Impact on Activity

Thiazole vs. Thiophene

  • Thiazole (Target Compound) : The nitrogen in the thiazole ring enables hydrogen bonding and coordination with metal ions, making it prevalent in kinase inhibitors (e.g., dasatinib). Sulfur contributes to electron-deficient aromatic systems, enhancing interactions with hydrophobic pockets .
  • Thiophene () : Lacks the hydrogen-bonding capability of thiazole but offers stronger π-π interactions due to electron-rich aromaticity.

Amide Linker Modifications

  • The target compound’s 2-oxoethyl linker may increase conformational flexibility compared to rigid analogs like N-(2-chlorophenyl)-...acetamide . Flexibility can improve binding to diverse targets but may reduce selectivity.

Biological Activity

N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that exhibits significant biological activity. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring connected to a benzodioxine structure, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions that can include the formation of thiazole and benzodioxine rings through various chemical pathways.

Synthetic Route Overview

  • Formation of Thiazole Ring : Utilizes Hantzsch thiazole synthesis via condensation of α-haloketones with thioamides.
  • Formation of Benzodioxine Structure : Achieved through cyclization reactions involving appropriate precursors.
  • Coupling Reactions : Final assembly of the compound through coupling methods to ensure high yield and purity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit substantial antibacterial and antifungal activities. For instance, studies have shown that related compounds demonstrate efficacy against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

Compound Activity MIC (μg/mL)
N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]Antibacterial against E. coli50
Thiazolidinone derivativesAntifungal against A. niger25

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. Specifically, certain derivatives have shown selective cytotoxicity against various tumor cell lines while sparing normal cells. For example, compounds derived from this class have been reported to inhibit cell proliferation in cancerous cell lines with IC50 values in the low micromolar range .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or fungal growth.
  • Disruption of Cellular Processes : The compound's structure allows it to interact with cellular targets that regulate proliferation and survival in cancer cells.
  • Reactive Oxygen Species (ROS) Scavenging : Some derivatives have shown potential in scavenging ROS, contributing to their neuroprotective effects .

Case Studies

Several studies have documented the biological effects of this compound:

  • Antimicrobial Efficacy Study : A series of synthesized thiazolidinone derivatives were tested for their antimicrobial activity using a two-fold serial dilution technique. Results indicated that some compounds exhibited comparable or superior activity compared to standard antibiotics .
  • Cytotoxicity Assessment : In vitro assays demonstrated selective cytotoxicity against tumorigenic cell lines with minimal effects on normal cells, highlighting the potential for targeted cancer therapies .

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